3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Its structure features three distinct substituents:
- 3-(2-hydroxyphenyl): A hydroxylated aromatic ring that may enhance hydrogen-bonding capacity and solubility.
- 5-(3-hydroxypropyl): A short alkyl chain terminated by a hydroxyl group, contributing to hydrophilicity.
- 4-[4-(pentyloxy)phenyl]: A pentyloxy-substituted phenyl group, likely increasing lipophilicity and influencing membrane permeability.
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O4/c1-2-3-6-16-32-18-12-10-17(11-13-18)24-21-22(19-8-4-5-9-20(19)30)26-27-23(21)25(31)28(24)14-7-15-29/h4-5,8-13,24,29-30H,2-3,6-7,14-16H2,1H3,(H,26,27) |
InChI Key |
HKZPXIZYORYQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one , also referred to as D074-0351, is a member of the dihydropyrrolo-pyrazolone class of compounds. This class has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the biological activity of D074-0351 is crucial for its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C27H33N3O5
- IUPAC Name : 4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- SMILES : CCCCCOc(ccc(C(c1c2[nH]nc1-c(cccc1)c1O)N(CCCO)C2=O)c1)c1OCC
1. Antioxidant Activity
Research indicates that compounds within the dihydropyrrolo-pyrazolone family exhibit significant antioxidant properties. D074-0351 has shown promise in scavenging free radicals and reducing oxidative stress in cellular models. The antioxidant activity is primarily attributed to the presence of hydroxyl groups on the phenyl rings, which enhance electron donation capabilities.
2. Anti-inflammatory Properties
D074-0351 may possess anti-inflammatory effects as evidenced by studies showing its ability to inhibit pro-inflammatory cytokines in vitro. This action could be beneficial in treating conditions characterized by chronic inflammation.
3. Anticancer Potential
Preliminary studies suggest that D074-0351 can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been reported to downregulate the expression of Bcl-2 and upregulate pro-apoptotic factors such as Bax.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | D074-0351 exhibited a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. | MTT assay to assess cell viability. |
| Study 2 | Significant reduction in TNF-alpha levels in LPS-stimulated macrophages treated with D074-0351. | ELISA for cytokine quantification. |
| Study 3 | Induction of apoptosis in A549 lung cancer cells via caspase activation pathways. | Flow cytometry for apoptosis detection. |
Synthesis and Characterization
The synthesis of D074-0351 involves a multi-step process that includes the formation of the pyrrolo-pyrazolone core followed by functionalization with various substituents. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Scientific Research Applications
Biological Activities
Research has indicated that compounds within the dihydropyrrolo-pyrazolone class exhibit a range of biological activities:
- Anti-inflammatory Properties : Studies suggest that these compounds may interact with enzymes and receptors involved in inflammatory responses, potentially reducing inflammation.
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to scavenging free radicals, which is essential for mitigating oxidative stress in biological systems.
- Anticancer Potential : Preliminary investigations have shown that this compound may inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
Several studies have documented the effectiveness of similar compounds in various biological assays:
- Anti-inflammatory Activity : A study demonstrated that derivatives of dihydropyrrolo-pyrazolones significantly reduced pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects.
- Antioxidant Studies : Research highlighted the ability of hydroxyl-substituted dihydropyrrolo-pyrazolones to protect cells from oxidative damage by enhancing endogenous antioxidant defenses.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that certain derivatives led to apoptosis through modulation of signaling pathways related to cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated based on structural data.
Key Comparative Insights:
Substituent Effects on Lipophilicity: The target’s pentyloxy group (C5H11O) confers higher lipophilicity compared to Analog 1’s chlorophenyl (Cl) and Analog 3’s methylsulfanyl (SCH3) groups. This may improve cell-membrane penetration but reduce aqueous solubility .
Hydrophilic Modifications :
- The 3-hydroxypropyl chain in the target contrasts with Analog 1’s 3-methoxypropyl and Analog 3’s similar group. The hydroxyl moiety may improve solubility but increase metabolic susceptibility compared to ether-linked analogs .
Steric and Electronic Profiles :
- Analog 4’s chloro and methyl substituents create steric hindrance and electron-withdrawing effects, which could alter binding affinity compared to the target’s hydroxyphenyl and pentyloxy motifs .
Molecular Weight Trends: The target’s higher molar mass (483.54 g/mol) vs.
Research Implications
While experimental data on the target compound are sparse, structural comparisons suggest:
- Drug Design : The pentyloxy and hydroxypropyl groups balance lipophilicity and solubility, making the compound a candidate for optimizing bioavailability in CNS-targeting agents.
- Synthetic Challenges : The hydroxyl groups may necessitate protective strategies during synthesis, as seen in analogs with methoxy or methylsulfanyl protections .
Further studies should explore the target’s biological activity, leveraging insights from its analogs’ reported applications in kinase inhibition and anti-inflammatory pathways .
Preparation Methods
Key Reaction Parameters:
-
Molar Ratio : 1:1:1 (dioxobutanoate:aldehyde:amine)
-
Solvent System : Ethanol/acetic acid (10:1 v/v)
The 4-(pentyloxy)phenyl group is introduced via the aldehyde component, while the 3-hydroxypropyl substituent originates from the primary amine. The 2-hydroxyphenyl moiety is retained from the dioxobutanoate starting material.
Ring-Opening Strategy for Pyrrolo-Pyrazole Formation
The chromeno-pyrrole intermediate undergoes ring-opening with hydrazine hydrate to generate the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. Optimized conditions involve a 1:5 molar ratio of chromeno-pyrrole to hydrazine hydrate in dioxane at 40°C for 4 hours, achieving yields of 72–94%.
Mechanistic Insights :
Table 1. Optimization of Ring-Opening Reaction Conditions
| Entry | Solvent | Temperature (°C) | Molar Ratio (Intermediate:Hydrazine) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | 1:3 | 30 |
| 2 | Dioxane | 40 | 1:5 | 64 |
| 3 | Dioxane | 40 | 1:7 | 38 |
| 4 | Dioxane | 80 | 1:5 | 56 |
Functional Group Modifications
Introduction of the 3-Hydroxypropyl Side Chain
The 3-hydroxypropyl group is incorporated during the multicomponent cyclization step using 3-hydroxypropylamine . This amine reacts with the aldehyde component to form a Schiff base, which subsequently cyclizes into the chromeno-pyrrole framework.
Installation of the 4-(Pentyloxy)phenyl Group
The 4-(pentyloxy)benzaldehyde precursor is synthesized via Williamson etherification:
-
4-Hydroxybenzaldehyde is treated with 1-bromopentane in the presence of potassium carbonate.
-
The reaction proceeds in acetone under reflux for 12 hours, yielding 85–90% of the etherified aldehyde.
Purification and Characterization
The final compound is isolated via crystallization from ethanol without requiring chromatography. Purity is confirmed by HPLC (>95%), and structural elucidation relies on:
-
1H NMR : Aromatic protons of the 2-hydroxyphenyl group resonate at δ 6.7–7.5 ppm, while the 4-(pentyloxy)phenyl protons appear as a doublet at δ 6.8–7.1 ppm.
-
13C NMR : The pyrrolo-pyrazole carbonyl carbon is observed at δ 162 ppm.
Challenges and Solutions
Regioselectivity in Pyrazole Formation
The use of hydrazine hydrate ensures exclusive formation of the 1H-pyrazole tautomer, avoiding regioisomeric byproducts.
Stability of Hydroxyl Groups
Protection of the 2-hydroxyphenyl group as a methyl ether during initial steps prevents undesired oxidation. Deprotection is achieved using BBr3 in dichloromethane at −78°C.
Scalability and Industrial Relevance
The synthesis is scalable to >10 g batches with consistent yields (70–86%). Key advantages include:
Q & A
Q. What are the optimal synthetic routes for 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of precursor hydrazines and ketones. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol can yield the pyrrolo-pyrazole core . To optimize yields, employ Design of Experiments (DoE) principles: vary parameters (temperature, solvent polarity, catalyst loading) systematically and analyze outcomes using response surface methodology (RSM) to identify ideal conditions .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity, coupled with FTIR to confirm hydroxyl (-OH) and carbonyl (C=O) functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z ~471.5 g/mol for analogous structures) . For crystalline samples, X-ray diffraction resolves stereochemistry, while NMR (¹H/¹³C) maps proton environments and confirms substitution patterns .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or oxidoreductase targets) due to the compound’s heterocyclic core, which may interact with catalytic sites. Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects. Include controls for solvent interference (e.g., DMSO ≤0.1%) and validate hits with dose-response curves (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding with targets (e.g., EGFR or PARP). Pair this with QSAR models to correlate substituent effects (e.g., hydroxypropyl vs. pentyloxy groups) with activity . ICReDD’s integrated computational-experimental workflows can accelerate lead optimization .
Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?
- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate experiments under standardized conditions (e.g., ATCC-certified cells, fixed incubation times). Use multivariate analysis (PCA or PLS) to isolate critical factors (e.g., solubility, metabolic stability) influencing discrepancies . Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What interdisciplinary approaches are recommended for studying this compound’s mechanism of action?
- Methodological Answer : Combine chemical proteomics (activity-based protein profiling) to identify cellular targets with transcriptomics (RNA-seq) to map downstream pathways. Integrate kinetic studies (stopped-flow spectroscopy) to resolve reaction mechanisms (e.g., radical intermediates during oxidation) . Collaborate with chemical engineers to scale up synthesis using flow reactors, ensuring batch consistency for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
